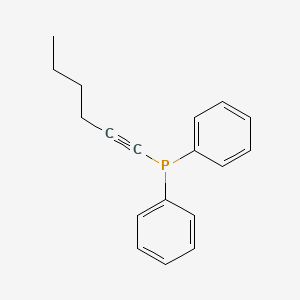

(Hex-1-yn-1-yl)(diphenyl)phosphane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

685527-56-4 |

|---|---|

Molecular Formula |

C18H19P |

Molecular Weight |

266.3 g/mol |

IUPAC Name |

hex-1-ynyl(diphenyl)phosphane |

InChI |

InChI=1S/C18H19P/c1-2-3-4-11-16-19(17-12-7-5-8-13-17)18-14-9-6-10-15-18/h5-10,12-15H,2-4H2,1H3 |

InChI Key |

SVDKUDWYQQFRAZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC#CP(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Hex 1 Yn 1 Yl Diphenyl Phosphane

Precursor Synthesis and Functionalization Strategies

The successful synthesis of the target compound necessitates the efficient preparation of its constituent parts. This involves established routes to generate reactive diphenylphosphane intermediates and methods to functionalize 1-hexyne (B1330390) into a suitable nucleophilic fragment.

Diphenylphosphane (Ph₂PH) and its derivatives are the cornerstone for introducing the diphenylphosphino group. wikipedia.org Several reliable methods exist for their preparation, with the choice often depending on the available starting materials. A primary intermediate is diphenylphosphane itself, a colorless liquid that is notoriously susceptible to oxidation in the air. wikipedia.org

One common laboratory-scale synthesis starts from the more stable and commercially available triphenylphosphine (B44618) (PPh₃). Reductive cleavage of one phenyl group using an alkali metal, such as lithium, yields lithium diphenylphosphide (LiPPh₂). Subsequent protonation with a mild proton source like water or an alcohol furnishes diphenylphosphane. wikipedia.org

Reaction Scheme: Diphenylphosphane from Triphenylphosphine

PPh₃ + 2 Li → LiPPh₂ + LiPh

LiPPh₂ + H₂O → Ph₂PH + LiOH

Another key precursor is chlorodiphenylphosphine (B86185) (Ph₂PCl), a versatile electrophile. It can be prepared from diphenylphosphine (B32561) oxide by reaction with thionyl chloride. wikipedia.orgchemicalbook.com Diphenylphosphine oxide itself can be synthesized by the partial hydrolysis of chlorodiphenylphosphine or via the reaction of a phosphonic ester like diethylphosphite with a Grignard reagent. wikipedia.orgchemicalbook.com

An alternative route to diphenylphosphane involves the reaction of diphenyl phosphorus chloride with sodium metal in an anhydrous solvent such as dioxane. prepchem.com

| Precursor | Starting Material(s) | Reagent(s) | Key Features |

| Diphenylphosphane (Ph₂PH) | Triphenylphosphine | Lithium, Water | Reductive cleavage followed by protonation. wikipedia.org |

| Diphenylphosphane (Ph₂PH) | Diphenyl phosphorus chloride | Sodium, Dioxane, Ethanol | Reduction of the P-Cl bond. prepchem.com |

| Diphenylphosphine Oxide | Diethylphosphite | Phenylmagnesium bromide | Grignard reaction followed by acidic workup. wikipedia.org |

| Chlorodiphenylphosphine | Diphenylphosphine Oxide | Thionyl Chloride | Conversion of P-O-H to P-Cl. wikipedia.orgchemicalbook.com |

This table provides a summary of common synthetic routes to key diphenylphosphane intermediates.

The hexynyl fragment is derived from 1-hexyne, a terminal alkyne. wikipedia.org The key to its use in synthesis is the exploitation of the acidity of the terminal C-H bond. Treatment of 1-hexyne with a strong base results in deprotonation and the formation of a potent carbon-centered nucleophile, the hexyn-1-ide anion.

The most common method for this transformation is the use of an organolithium reagent, typically n-butyllithium (n-BuLi), in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF). wikipedia.orgorgsyn.org This reaction is rapid and quantitative, yielding a solution of lithium hexyn-1-ide (Li-C≡C-C₄H₉).

Reaction Scheme: Formation of Lithium Hexyn-1-ide CH₃(CH₂)₃C≡CH + n-BuLi → CH₃(CH₂)₃C≡CLi + BuH

Alternatively, the hexynyl fragment can be prepared as a Grignard reagent. epfl.ch This involves reacting 1-hexyne with an existing Grignard reagent, such as ethylmagnesium bromide. The acidic proton of the alkyne reacts with the Grignard reagent to form the corresponding alkynylmagnesium halide (e.g., hexyn-1-ylmagnesium bromide) and ethane (B1197151) gas. acs.org This provides another powerful nucleophilic species for subsequent bond formation.

Phosphorus-Carbon Bond Formation Reactions

The crucial step in the synthesis of (Hex-1-yn-1-yl)(diphenyl)phosphane is the formation of the bond between the phosphorus atom and the terminal carbon of the alkyne. This can be achieved through several approaches, which are conceptually categorized based on the nature of the phosphorus and carbon reactants.

The most direct and widely employed strategy for synthesizing alkynylphosphines involves the reaction of a metallated alkyne (a nucleophile) with an electrophilic phosphorus species. In this context, the pre-formed lithium hexyn-1-ide or hexynylmagnesium bromide serves as the nucleophile. uj.ac.za

The reaction is typically carried out by adding the solution of the metallated alkyne to a solution of chlorodiphenylphosphine (Ph₂PCl) in an anhydrous solvent like THF at low temperature to control the reaction's exothermicity. The nucleophilic alkyne attacks the electrophilic phosphorus center, displacing the chloride ion to form the desired P-C bond and a salt byproduct (LiCl or MgBrCl). nih.govelsevierpure.com

General Reaction Scheme: CH₃(CH₂)₃C≡CM + Ph₂PCl → CH₃(CH₂)₃C≡CPPh₂ + MCl (where M = Li or MgBr)

This approach is highly effective for creating P-C(sp) bonds and is a general method for the synthesis of a wide range of alkynylphosphines.

This approach is the conceptual counterpart to nucleophilic phosphination, where the reaction is viewed from the perspective of the phosphorus reagent acting as an electrophile. The reaction of chlorodiphenylphosphine with a metallated alkyne, as described above, is the primary example of this type of transformation. nih.govelsevierpure.com

More advanced methods for electrophilic phosphination have also been developed, which generate a more highly reactive electrophilic phosphorus species. For instance, secondary phosphine (B1218219) oxides, such as diphenylphosphine oxide, can be activated with triflic anhydride (B1165640) (Tf₂O). acs.orgacs.org This in-situ generation creates a potent electrophilic phosphorus species that can smoothly couple with alkynes. acs.orgacs.org While often used in the context of more complex cyclization reactions, the fundamental step involves the electrophilic attack of the activated phosphorus on the alkyne π-system. acs.orgnih.gov

Reaction Scheme: Electrophilic Phosphination using Activated Phosphine Oxide

Ph₂P(O)H + Tf₂O → [Ph₂P-OTf] (Activated Electrophile)

[Ph₂P-OTf] + HC≡CR → Intermediate + HOTf

These metal-free methods represent a modern alternative for phosphination, though for the direct synthesis of a simple alkynylphosphine like this compound, the reaction of a metallated alkyne with a phosphorus halide remains the most common and straightforward approach.

Strategies for Preventing Phosphorus Oxidation During Synthesis

A significant practical challenge in the synthesis and handling of this compound and its trivalent precursors like diphenylphosphane is their susceptibility to oxidation. The phosphorus(III) center is readily oxidized by atmospheric oxygen to the more stable pentavalent phosphine oxide (P=O). wikipedia.orgreddit.com Therefore, stringent anaerobic techniques are mandatory throughout the synthesis.

| Technique | Description | Purpose |

| Inert Atmosphere | All manipulations are performed under a positive pressure of an inert gas like high-purity argon or nitrogen. This is achieved using Schlenk lines or a glovebox. reddit.com | To physically exclude atmospheric oxygen from the reaction vessel. |

| Solvent Degassing | Solvents are deoxygenated prior to use. Common methods include multiple freeze-pump-thaw cycles under high vacuum or sparging (bubbling) with an inert gas for an extended period. reddit.com | To remove dissolved oxygen from reaction media, which is a primary oxidant. |

| Protection/Deprotection | The phosphine can be temporarily converted to a more air-stable derivative, such as a phosphine-borane complex (R₃P-BH₃) or a phosphine oxide (R₃P=O). reddit.commdpi.com The protecting group is removed in a final step. | To allow for easier handling during intermediate steps or purification. The final deprotection (e.g., reduction of the oxide with a silane) must still be done under inert conditions. ru.nl |

| Controlled Workup | Purification steps like chromatography are performed using degassed solvents and may be conducted in a glovebox or using specialized techniques to maintain an inert environment. reddit.com | To prevent oxidation of the final product during its isolation and purification. |

This table outlines the essential strategies employed to prevent the oxidation of trivalent phosphines during synthesis.

Failure to rigorously exclude oxygen will result in the formation of (Hex-1-yn-1-yl)(diphenyl)phosphine oxide as a significant, and often inseparable, impurity, compromising the yield and purity of the desired product.

Protection Group Chemistry (e.g., phosphine oxide masking)

Given the high reactivity and air-sensitivity of many phosphines, a common strategy involves the synthesis of a more stable precursor, such as a phosphine oxide, which is then reduced in a subsequent step. researchgate.netacs.org This approach is a form of protection group chemistry, where the oxygen atom "masks" the reactive phosphine lone pair. organic-chemistry.org

The synthesis of the corresponding phosphine oxide, (Hex-1-yn-1-yl)(diphenyl)phosphine oxide, can be achieved through various methods. One such method involves the reaction of a suitable precursor with an oxidizing agent. Following its synthesis and purification, the phosphine oxide is then deoxygenated to yield the target phosphine. A variety of reducing agents, or deoxygenation methods, have been developed for this purpose, including the use of silanes. researchgate.netorganic-chemistry.org The choice of the reducing agent is critical and can depend on the specific substituents on the phosphorus atom. mdpi.com

Another protecting group that is often employed in phosphine synthesis is borane (B79455) (BH₃). tandfonline.com The phosphine is protected as a phosphine-borane complex, which is generally more stable and easier to handle than the free phosphine. The deprotection to release the free phosphine is typically achieved by reaction with an amine or under acidic conditions. tandfonline.com

Inert Atmosphere Techniques

Due to the air-sensitive nature of this compound and its synthetic precursors, all manipulations must be carried out under an inert atmosphere. chemistryviews.orgcolostate.eduwikipedia.org This is crucial to prevent the oxidation of the trivalent phosphorus to a pentavalent phosphine oxide or other degradation products. acs.orgreddit.com The two most common methods for handling air-sensitive compounds are the use of a Schlenk line or a glovebox. wikipedia.orgossila.com

A Schlenk line is a vacuum/inert gas manifold system that allows for the manipulation of compounds in glassware fitted with side-arm stopcocks. chemistryviews.org This setup enables the removal of air from the reaction vessels through a series of vacuum and inert gas (typically argon or nitrogen) cycles. wikipedia.org All solvent transfers and reagent additions are performed using techniques that maintain the inert atmosphere, such as cannula transfers or the use of gas-tight syringes. wikipedia.org

A glovebox provides a more contained and controlled inert atmosphere environment, typically with very low levels of oxygen and water. ossila.compitt.edu While offering a higher level of protection, the use of a glovebox can be more cumbersome for certain operations. The choice between a Schlenk line and a glovebox often depends on the scale of the reaction, the specific manipulations required, and the degree of air sensitivity of the compounds involved. colostate.edu

Purification and Isolation Techniques for Air-Sensitive Phosphanes

The purification and isolation of this compound require techniques that are compatible with its air-sensitive nature. chemistryviews.org Standard laboratory procedures like open-air filtration or chromatography are generally not suitable without modification.

A common initial step in isolation is the removal of the reaction solvent under reduced pressure. chemistryviews.org This is performed using the Schlenk line, with a cold trap to collect the solvent vapors and protect the vacuum pump. chemistryviews.org If the product is a solid and impurities are soluble, purification can be achieved by washing the solid with a suitable solvent under an inert atmosphere, followed by filtration. This is typically done using a Schlenk filter stick or a similar apparatus that allows for the transfer of the solid without exposure to air. chemistryviews.org

Recrystallization under an inert atmosphere is another powerful purification technique. This involves dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly to form crystals, which are then isolated by filtration as described above. For non-crystalline products, distillation or sublimation under high vacuum can be employed, provided the compound is thermally stable.

Comparative Analysis of Synthetic Pathways

The selection of a synthetic pathway for this compound involves a comparative analysis of various factors, including the efficiency of the reaction, the selectivity for the desired product, and adherence to the principles of green chemistry.

Efficiency and Selectivity Considerations

The classical synthesis via a metal acetylide and diphenylchlorophosphine is often efficient for producing tertiary alkynylphosphines. mdpi.com However, the basicity of the acetylide can sometimes lead to side reactions. The choice of the metal counter-ion (e.g., lithium vs. magnesium) and the solvent can significantly impact the selectivity and yield. mdpi.com

| Synthetic Pathway | Advantages | Disadvantages | Key Considerations |

| Direct Synthesis (Metal Acetylide) | Typically a one-step reaction. | Potential for side reactions due to basicity of the acetylide. | Choice of metal acetylide and solvent is crucial for selectivity. |

| Phosphine Oxide Reduction | Phosphine oxides are often more stable and easier to handle. | Two-step process, potentially lowering overall yield. | Chemoselectivity of the reducing agent. |

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of phosphines is an area of growing interest. conicet.gov.arresearchgate.net This involves developing methods that are more environmentally benign, for example, by reducing waste, using less hazardous reagents, and minimizing energy consumption.

In the context of synthesizing this compound, a key consideration is the use of solvents. Whenever possible, performing reactions under solvent-free conditions is a greener approach. researchgate.nettandfonline.com Microwave-assisted synthesis has also emerged as a technique that can accelerate reaction rates and improve energy efficiency. researchgate.nettandfonline.com

The choice of reagents is another important aspect. For the phosphine oxide reduction pathway, the use of less hazardous and more atom-economical reducing agents is preferred. Research into catalytic reduction systems, where only a small amount of a catalyst is needed, is a significant step towards greener phosphine synthesis. organic-chemistry.org For instance, the use of silanes with a catalytic amount of a titanium compound for the reduction of phosphine oxides represents a move away from stoichiometric and often more hazardous reducing agents. organic-chemistry.org

| Green Chemistry Principle | Application in Phosphine Synthesis | Example |

| Waste Prevention | Use of catalytic instead of stoichiometric reagents. | Catalytic reduction of phosphine oxides. |

| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. | Addition of P-H bonds across multiple bonds. conicet.gov.ar |

| Less Hazardous Chemical Syntheses | Avoiding the use of highly toxic or pyrophoric reagents. | Using stable phosphine precursors like phosphine oxides. |

| Safer Solvents and Auxiliaries | Minimizing or eliminating the use of volatile organic solvents. | Solvent-free reaction conditions. researchgate.nettandfonline.com |

| Design for Energy Efficiency | Using methods that reduce energy consumption. | Microwave-assisted synthesis. researchgate.nettandfonline.com |

Coordination Chemistry of Hex 1 Yn 1 Yl Diphenyl Phosphane

Monodentate Coordination Modes to Transition Metals

(Hex-1-yn-1-yl)(diphenyl)phosphane typically functions as a monodentate ligand, coordinating to a single metal center through the lone pair of electrons on the phosphorus atom. alfa-chemistry.comalfachemic.com This is the most common coordination mode for phosphines with a single phosphorus donor atom. alfa-chemistry.com The stability and nature of the resulting metal-phosphorus bond are governed by a combination of steric and electronic factors dictated by the ligand's substituents.

The electronic properties of a phosphine (B1218219) ligand determine its ability to donate electron density to the metal (σ-donation) and accept electron density from the metal into its own empty orbitals (π-acceptance). The two phenyl groups and the hex-1-ynyl group on this compound are generally considered electron-withdrawing. This reduces the σ-donor capacity of the phosphorus atom compared to trialkylphosphines. manchester.ac.uk However, the presence of the π-system in the alkynyl group can enhance the ligand's π-acceptor properties, allowing for back-bonding from electron-rich metal centers. libretexts.orglibretexts.org This back-bonding involves the donation of electrons from the metal's d-orbitals into the σ* orbitals of the P-C bonds, which can strengthen the metal-ligand bond. libretexts.org

Sterically, the bulk of the ligand influences the number of ligands that can coordinate to a metal center and can affect the reactivity of the resulting complex. libretexts.org The steric profile of this compound is dominated by the two phenyl groups and the linear hex-1-ynyl chain. The steric hindrance created by these groups plays a crucial role in stabilizing specific coordination geometries and can create an open coordination site, which is often essential for catalytic activity. libretexts.orgmanchester.ac.uk

To quantify the steric and electronic properties of phosphine ligands, chemists often use the Tolman cone angle (θ) and the Tolman electronic parameter (TEP).

The ligand cone angle (θ) is a measure of the steric bulk of a phosphine ligand. It is defined as the apex angle of a cone that encompasses the van der Waals radii of the ligand's atoms, with the metal atom at the vertex at a standardized M-P distance of 2.28 Å. libretexts.orgwikipedia.org A larger cone angle indicates greater steric congestion around the metal center. libretexts.org While the specific cone angle for this compound has not been reported, it can be estimated by comparison with related ligands. The linear nature of the hex-1-ynyl group might result in a cone angle slightly different from that of triphenylphosphine (B44618) (145°).

The Tolman electronic parameter (TEP) provides a measure of a ligand's electron-donating or -withdrawing ability. wikipedia.org It is determined experimentally by measuring the A₁ C-O stretching frequency (ν(CO)) in the infrared spectrum of a standard [Ni(CO)₃L] complex, where L is the phosphine ligand of interest. wikipedia.org Strongly electron-donating ligands transfer more electron density to the nickel center, which engages in stronger π-backbonding with the carbonyl ligands. This weakens the C-O bonds and results in a lower ν(CO) stretching frequency. libretexts.orgwikipedia.org Conversely, electron-withdrawing ligands lead to higher ν(CO) frequencies. wikipedia.org Given the electron-withdrawing nature of the alkynyl and phenyl groups, the TEP for this compound is expected to correspond to a relatively high ν(CO) value, indicating weaker net electron donation compared to trialkylphosphines.

Table 1: Tolman Parameters for Selected Common Phosphine Ligands

| Ligand | TEP (ν(CO) in cm⁻¹) wikipedia.org | Cone Angle (θ in °) wikipedia.org |

| P(t-Bu)₃ | 2056.1 | 182 |

| PMe₃ | 2064.1 | 118 |

| PPh₃ | 2068.9 | 145 |

| P(OEt)₃ | 2076.3 | 109 |

| P(OPh)₃ | 2085.3 | 128 |

| PF₃ | 2110.9 | 104 |

Synthesis of this compound Metal Complexes

Metal complexes of this compound can be synthesized through various standard organometallic procedures, typically involving the reaction of the phosphine with a suitable metal precursor.

The synthesis of transition metal complexes with phosphine ligands is a well-established field. General methods can be applied for the complexation of this compound.

Palladium Complexes: Palladium(II) complexes are often prepared by reacting the phosphine with palladium precursors like [PdCl₂(cod)] (cod = 1,5-cyclooctadiene) or [PdCl₂(NCMe)₂]. nih.govrsc.org These reactions typically involve the displacement of the labile cyclooctadiene or acetonitrile (B52724) ligands by the stronger phosphine ligand to form complexes such as trans-[PdCl₂L₂]. nih.gov

Gold Complexes: Gold(I) phosphine complexes are commonly synthesized from precursors such as [AuCl(tht)] (tht = tetrahydrothiophene). mdpi.comrsc.org The reaction with one equivalent of the phosphine ligand yields the linear heteroleptic complex [AuCl(L)], while reaction with two equivalents in the presence of a non-coordinating anion salt can produce the homoleptic complex [AuL₂]⁺. rsc.org

Copper Complexes: Copper(I) phosphine complexes can be prepared by reacting a copper(I) salt, such as CuCl, CuBr, or [Cu(NCMe)₄][PF₆], with the phosphine ligand in an appropriate solvent. nih.govrsc.orgresearchgate.net The stoichiometry of the reactants often determines the nuclearity and structure of the final product. rsc.org

Silver Complexes: Silver(I) phosphine complexes are typically synthesized by reacting a silver salt like AgNO₃ or AgOTf with the phosphine ligand. nih.govnih.govnih.gov For example, the reaction of AgNO₃ with a phosphine in methanol (B129727) can yield complexes of the type [Ag(L)(anion)]. nih.gov The complexation of triphenylphosphine with hexyn-1-yl silver has been shown to result in the formation of a coordination complex, sharpening NMR signals and indicating a direct interaction. nih.gov

The resulting organometallic complexes of this compound are characterized using a suite of spectroscopic and analytical techniques to elucidate their structure and bonding.

NMR Spectroscopy: ³¹P NMR spectroscopy is particularly informative. The coordination of the phosphine to a metal center causes a significant downfield shift in the ³¹P NMR signal compared to the free ligand. nih.gov The magnitude of this "coordination shift" and any observed coupling constants (e.g., P-metal or P-P coupling) provide valuable structural information. nih.govnih.gov ¹H and ¹³C NMR spectroscopy are used to confirm the integrity of the ligand framework upon coordination. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is useful for observing the characteristic vibrational frequencies of the ligand, such as the C≡C stretch of the alkynyl group. Changes in this frequency upon coordination can provide insight into the electronic interaction between the alkyne moiety and the metal center.

Mass Spectrometry and Elemental Analysis: These techniques are used to confirm the molecular weight and elemental composition of the newly synthesized complexes, respectively. rsc.orgrsc.org

Table 2: Typical Characterization Data for Phosphine Ligands and Complexes

| Technique | Observation for Free Ligand | Observation for Coordinated Ligand | Information Gained |

| ³¹P NMR | Sharp singlet at a specific chemical shift | Downfield shift (coordination shift) nih.gov | Confirmation of coordination; structural environment of P atom |

| IR Spectroscopy | ν(C≡C) around 2100-2260 cm⁻¹ | Shift in ν(C≡C) | Electronic effect of coordination on the alkyne bond |

| X-ray Diffraction | N/A | Precise M-P bond lengths and angles nih.gov | Definitive molecular structure and coordination geometry |

Reactivity of Coordinated this compound

Once coordinated to a transition metal, the this compound ligand can exhibit reactivity that differs from the free ligand. The metal center can influence the electronic properties of the ligand, potentially activating the alkynyl C≡C bond toward certain reactions. While specific studies on the reactivity of coordinated this compound are not widely reported, general principles of organometallic chemistry suggest several possibilities.

The coordination of the phosphorus atom to an electron-withdrawing metal center can increase the electrophilicity of the alkynyl group, making it more susceptible to nucleophilic attack. Conversely, coordination to an electron-rich metal center could facilitate reactions that involve the metal center itself, with the phosphine ligand playing a crucial role in modulating the metal's reactivity. For instance, palladium complexes bearing phosphine ligands are known to catalyze a wide array of cross-coupling and difunctionalization reactions. scholaris.canih.gov The specific electronic and steric profile of this compound could be leveraged to control the selectivity and efficiency of such catalytic transformations. Furthermore, the alkynyl moiety itself could potentially participate in intramolecular reactions, such as insertion or cyclization, or intermolecular reactions like cycloadditions, with its reactivity being tuned by the properties of the coordinated metal center.

In-Depth Analysis of this compound Reveals Scant Research on Coordination Chemistry

Despite a thorough review of scientific literature, detailed research on the coordination chemistry of the specific chemical compound this compound, particularly concerning its ligand exchange dynamics, transformations of the alkynyl moiety within metal complexes, and oxidative addition or reductive elimination pathways, remains notably scarce. Extensive searches have not yielded specific experimental data or dedicated studies on these aspects for this particular phosphine ligand.

The field of organometallic chemistry extensively documents the behavior of phosphine ligands in transition metal complexes. These ligands are crucial in catalysis and materials science due to the tunability of their electronic and steric properties. General principles of ligand exchange, reactivity of coordinated functionalities, and the fundamental processes of oxidative addition and reductive elimination are well-established for a wide array of phosphine compounds.

This lack of specific data prevents a detailed and scientifically accurate discussion on:

Catalytic Applications of Hex 1 Yn 1 Yl Diphenyl Phosphane As a Ligand

Cross-Coupling Reactions

Cross-coupling reactions are fundamental transformations in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov The choice of ligand is critical for the success of these reactions, influencing the stability, activity, and selectivity of the metal catalyst. nih.gov Bulky and electron-rich phosphine (B1218219) ligands have been shown to enhance the rates of oxidative addition and reductive elimination, two key steps in the catalytic cycle of many cross-coupling reactions. nih.gov

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing C-C bonds. sigmaaldrich.com The ligand on the palladium center plays a pivotal role in the efficiency of these transformations. nih.gov

Suzuki-Miyaura Coupling: This reaction couples organoboron compounds with organic halides or triflates. libretexts.org The use of bulky and electron-rich phosphine ligands is often crucial for achieving high yields, especially with less reactive substrates like aryl chlorides. nih.govlibretexts.org These ligands promote the formation of the active monoligated Pd(0) species, which is key to the catalytic cycle. nih.gov The catalytic system's efficiency is significantly influenced by the ligand, base, and solvent. nih.govntnu.no

Table 1: General Conditions for Suzuki-Miyaura Coupling with Phosphine Ligands

| Aryl Halide | Boronic Acid | Catalyst / Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)2 / SPhos | K3PO4 | Toluene/Water | 98 |

| 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd2(dba)3 / XPhos | K3PO4 | Dioxane | 95 |

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org Phosphine ligands stabilize the palladium center and facilitate the catalytic cycle. libretexts.org The reaction is valued for its ability to be carried out under mild conditions. wikipedia.org

Table 2: Representative Sonogashira Coupling Reactions

| Aryl Halide | Alkyne | Catalyst / Ligand | Co-catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| Iodobenzene | Phenylacetylene | Pd(PPh3)2Cl2 | CuI | Triethylamine | THF | 95 |

| 4-Bromobenzonitrile | Trimethylsilylacetylene | Pd(OAc)2 / PPh3 | CuI | Diethylamine | Toluene | 92 |

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org Phosphine ligands are commonly employed to enhance the catalyst's performance. wikipedia.orgorganic-chemistry.org The reaction is known for its high functional group tolerance and allows for the coupling of sp³, sp², and sp carbon atoms. wikipedia.org

Table 3: Examples of Negishi Cross-Coupling Reactions

| Organic Halide | Organozinc Reagent | Catalyst / Ligand | Solvent | Yield (%) |

|---|---|---|---|---|

| 4-Bromoanisole | Phenylzinc chloride | Pd(P(t-Bu)3)2 | THF | 96 |

| 2-Chlorobenzonitrile | Ethylzinc bromide | Pd2(dba)3 / P(2-furyl)3 | THF | 91 |

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by coupling amines with aryl halides or triflates. wikipedia.orglibretexts.org The development of bulky, electron-rich phosphine ligands was a major breakthrough for this reaction, allowing for the coupling of a wide range of substrates under milder conditions. wikipedia.orglibretexts.org These ligands facilitate the reductive elimination step, which is often the rate-limiting step in the catalytic cycle. wikipedia.org

Table 4: Buchwald-Hartwig Amination with Various Phosphine Ligands

| Aryl Halide | Amine | Catalyst / Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 4-Chlorotoluene | Morpholine | Pd(OAc)2 / XPhos | NaOt-Bu | Toluene | 98 |

| 1-Bromo-3,5-dimethylbenzene | Aniline | Pd2(dba)3 / tBuXPhos | K3PO4 | Dioxane | 94 |

While palladium has dominated the field of cross-coupling, other transition metals are gaining prominence due to their unique reactivity and lower cost.

Nickel-Catalyzed Reactions: Nickel catalysts are effective for a variety of cross-coupling reactions, including the coupling of aryl chlorides and tosylates. researchgate.netrsc.org Phosphine ligands are crucial for modulating the reactivity and stability of nickel catalysts. ucla.edunih.gov

Copper-Catalyzed Reactions: Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, have been known for a long time. More recently, the use of phosphine ligands has expanded the scope of copper-catalyzed reactions, including C-N and C-O bond formation.

Gold-Catalyzed Reactions: Gold catalysis is often associated with the activation of alkynes and allenes. nih.gov Cationic gold(I) complexes with bulky phosphine ligands are highly effective catalysts for various cyclization and rearrangement reactions. sigmaaldrich.com

Hydrofunctionalization Reactions

Hydrofunctionalization reactions involve the addition of an H-Y bond across an unsaturated C-C bond (alkene, alkyne, or allene). mdpi.comresearchgate.net These reactions are highly atom-economical and provide a direct route to functionalized molecules. researchgate.net

Hydrosilylation: This reaction involves the addition of a Si-H bond across a C-C multiple bond. Transition metal catalysts, often bearing phosphine ligands, are used to control the regioselectivity and stereoselectivity of the addition.

Hydroamination: This involves the addition of an N-H bond across a C-C multiple bond. This reaction is a direct method for synthesizing amines, and various metal catalysts with phosphine ligands have been developed to facilitate this transformation.

Table 5: General Examples of Hydrosilylation of Alkynes

| Alkyne | Silane | Catalyst / Ligand | Solvent | Product |

|---|---|---|---|---|

| 1-Hexyne (B1330390) | Triethylsilane | [Rh(cod)Cl]2 / PPh3 | Toluene | Vinylsilane |

| Phenylacetylene | Dimethylphenylsilane | Pt(dvds) / P(t-Bu)3 | THF | Vinylsilane |

Hydroarylation: This reaction involves the addition of a C-H bond of an arene across a C-C multiple bond. It provides a direct method for the arylation of unsaturated compounds.

Hydroalkenylation: This reaction involves the addition of a vinylic C-H bond across a C-C multiple bond.

Both hydroarylation and hydroalkenylation reactions can be catalyzed by various transition metals, and the choice of phosphine ligand can influence the efficiency and selectivity of the process. mdpi.com

Cyclization and Annulation Reactions

Cyclization and annulation reactions are powerful tools in organic synthesis for the construction of cyclic molecules. Phosphine ligands are often crucial in metal-catalyzed versions of these reactions, influencing reactivity and selectivity. However, no specific studies detailing the use of (Hex-1-yn-1-yl)(diphenyl)phosphane as a ligand in these transformations have been identified.

The Pauson-Khand reaction is a [2+2+1] cycloaddition that forms a cyclopentenone from an alkene, an alkyne, and carbon monoxide, typically catalyzed by cobalt, rhodium, or other transition metals. The electronic and steric properties of phosphine ligands can significantly impact the efficiency and selectivity of catalytic PKR. Despite the general importance of phosphine ligands in this reaction, there is no published research specifically investigating the performance of this compound as a ligand in the Pauson-Khand reaction. Consequently, no data on its efficacy, substrate scope, or the chemo- and regioselectivity it might impart are available.

Beyond the Pauson-Khand reaction, metal-catalyzed cycloaddition reactions, such as [2+2+2], [4+2], and other annulations, are fundamental processes in organic synthesis. Phosphine ligands are instrumental in tuning the properties of the metal catalysts used in these reactions. A thorough search of the scientific literature did not yield any studies where this compound was employed as a ligand for such cycloaddition processes. Therefore, no research findings or data tables concerning its application in this area can be presented.

Chemo- and Regioselectivity in Catalytic Processes

The control of chemo- and regioselectivity is a central challenge in catalysis. The structure of a phosphine ligand is a key determinant in directing the outcome of a reaction, influencing which functional groups react (chemoselectivity) and where new bonds are formed (regioselectivity). There are no available studies that have investigated the influence of this compound on the chemo- and regioselectivity of any catalytic process. As a result, there is no data to report on how this specific ligand might control the outcome of catalytic reactions.

Catalyst Recycling and Heterogenization Strategies

The development of recyclable catalytic systems is a major goal in sustainable chemistry. Heterogenization, the immobilization of a homogeneous catalyst onto a solid support, is a common strategy to facilitate catalyst recovery and reuse. While general methods for the heterogenization of phosphine ligands are known, there are no specific reports on the application of these strategies to this compound. Research on attaching this ligand to solid supports or employing other recycling techniques has not been published, and therefore, no data on its performance in recyclable catalytic systems is available.

Mechanistic Investigations of Hex 1 Yn 1 Yl Diphenyl Phosphane Catalyzed Reactions

Reaction Pathway Elucidation

The elucidation of reaction pathways is a cornerstone of mechanistic chemistry, providing a detailed map of the transformations that occur during a catalytic cycle. For reactions involving (Hex-1-yn-1-yl)(diphenyl)phosphane, this involves the identification of transient species and the determination of the energetic barriers that govern the reaction's progress.

The identification of key intermediates is crucial for understanding the step-by-step mechanism of a catalytic reaction. In many palladium-catalyzed cross-coupling reactions, for example, the catalytic cycle is understood to proceed through a series of well-defined intermediates. While specific intermediates for reactions catalyzed by this compound complexes are not extensively detailed in the provided search results, general principles of phosphine-ligated metal catalysis can be applied.

For instance, in a typical cross-coupling cycle, the active catalyst, a low-valent metal-phosphine complex, undergoes oxidative addition with a substrate. This is followed by transmetalation with a second substrate and finally, reductive elimination to yield the product and regenerate the catalyst. Each of these steps involves the formation of distinct intermediate species. The specific structure and stability of these intermediates are heavily influenced by the properties of the phosphane ligand.

For example, in rhodium-catalyzed hydroformylation, studies have shown that either CO dissociation or hydride migration can be the rate-determining step, depending on the specific ligand and reaction conditions. nih.gov The electronic and steric properties of the phosphane ligand can significantly influence the energy barriers of these steps. A more electron-donating phosphane can accelerate oxidative addition, while a bulkier ligand might hinder substrate coordination, making a different step rate-limiting. psu.edu Kinetic isotope effects are a powerful tool used to probe the nature of the RDS. For instance, a significant kinetic isotope effect upon deuteration of a reactant can suggest that a C-H bond-breaking event is part of the rate-determining step. nih.gov

Role of the Phosphane Ligand in Catalytic Cycles

Phosphane ligands are not mere spectators in catalytic reactions; they are active participants that modulate the electronic and steric environment of the metal center. libretexts.org This, in turn, influences every stage of the catalytic cycle, from substrate activation to product release.

Electron-donating phosphanes increase the electron density on the metal center, which can facilitate oxidative addition steps in a catalytic cycle. psu.edu Conversely, electron-withdrawing ligands can enhance the electrophilicity of the metal, which may be beneficial for other steps, such as nucleophilic attack on a coordinated substrate. The balance of these electronic effects is crucial for optimizing catalytic activity. In some cases, more electron-donating ligands have been shown to inhibit reactions at higher concentrations. psu.edu

Table 1: Influence of Ligand Electronic Properties on Catalytic Steps

| Catalytic Step | Effect of Electron-Donating Ligands | Effect of Electron-Withdrawing Ligands |

| Oxidative Addition | Generally Accelerated psu.edu | Generally Slowed |

| Reductive Elimination | Can be Slowed | Can be Accelerated |

| Ligand Dissociation | Often Inhibited | Often Facilitated |

This table provides a generalized overview. The actual effects can be highly dependent on the specific reaction and metal system.

The steric bulk of a phosphane ligand, often quantified by its cone angle, plays a critical role in controlling substrate access to the metal center and the subsequent release of the product. d-nb.info The this compound ligand possesses a moderate steric profile due to the two phenyl groups and the linear hexynyl chain.

Bulky ligands can create a more open coordination sphere around the metal, which can be advantageous for accommodating large substrates. However, excessive steric hindrance can also impede substrate binding and slow down the reaction. d-nb.info In many catalytic systems, a delicate balance of steric and electronic properties is required for optimal performance. For instance, in the semi-hydrogenation of alkynes, a moderate steric demand of the phosphane ligand, combined with weak σ-donating ability, was found to yield the highest catalytic performance. d-nb.info

The steric environment created by the ligand also influences the regioselectivity and stereoselectivity of a reaction. By controlling the orientation of the substrate as it coordinates to the metal center, the ligand can direct the reaction to form a specific isomer of the product.

Ligand Degradation and Catalyst Deactivation Pathways

Catalyst deactivation is a significant challenge in homogeneous catalysis, leading to a loss of catalytic activity over time. Understanding the pathways through which a catalyst deactivates is essential for developing more robust and long-lived catalytic systems. princeton.edu

For phosphane ligands, degradation can occur through various mechanisms. One common pathway is oxidation of the phosphane to the corresponding phosphane oxide, which often has poor coordinating ability and can lead to catalyst deactivation. d-nb.infotum.de This oxidation can be promoted by trace amounts of oxygen in the reaction medium. tum.de

Other deactivation pathways can be more complex. For instance, in some palladium-catalyzed C-N coupling reactions, irreversible catalyst deactivation has been observed to occur through a C-H insertion of the palladium into the phosphane ligand, forming an off-cycle palladaphosphacyclobutene. nih.gov Product inhibition, where the product of the reaction binds to the catalyst and renders it inactive, is another potential deactivation mechanism. researchgate.net However, in some cases, this inhibition can be reversible, and the ligand can be released to re-enter the catalytic cycle. researchgate.netnih.gov

Studies on catalyst recyclability can provide insights into deactivation processes. A decrease in catalytic activity upon recycling can indicate that the catalyst is undergoing degradation or deactivation during the reaction. tum.de

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the solution-state structure of this compound and its complexes. By analyzing the spectra of various nuclei, detailed information about the connectivity and electronic environment of different parts of the molecule can be obtained.

³¹P NMR spectroscopy is particularly informative for phosphine (B1218219) ligands and their complexes. The chemical shift (δ) of the phosphorus atom is highly sensitive to its coordination environment. For the free this compound ligand, the ³¹P NMR signal typically appears in the region characteristic of tertiary phosphines. Upon coordination to a metal center, a significant downfield or upfield shift is observed, which is indicative of the nature of the metal-phosphorus bond and the geometry of the complex.

For instance, in rhodium(I) complexes, the coordination of functionalized phosphines results in a significant high-frequency shift in the ³¹P NMR spectrum csic.es. The magnitude of the one-bond coupling constant between phosphorus and a magnetically active metal nucleus, such as ¹⁹⁵Pt or ¹⁰³Rh, provides valuable information about the s-character of the metal-phosphorus bond and the trans influence of the other ligands in the coordination sphere. In square-planar platinum(II) complexes, typical ¹JPt-P values are in the range of 2000-4000 Hz.

| Compound Type | Typical ³¹P Chemical Shift (ppm) | Typical ¹J(M-P) (Hz) (M = Pt, Rh) |

| Free Ligand | ~ -30 to -10 | N/A |

| Rh(I) Complexes | +20 to +60 | 150 - 250 |

| Pd(II) Complexes | +15 to +40 | N/A |

| Pt(II) Complexes | 0 to +30 | 2500 - 3500 |

| Au(I) Complexes | +30 to +50 | N/A |

This table provides representative data based on related alkynylphosphine complexes.

¹H and ¹³C NMR spectroscopy are crucial for confirming the integrity of the hexynyl and diphenyl groups within the ligand framework. The proton and carbon signals of the hexyl chain can be assigned based on their chemical shifts and coupling patterns. The acetylenic proton signal is typically observed around 2-3 ppm in the ¹H NMR spectrum of the free ligand and may shift upon coordination. The aromatic protons of the phenyl groups appear in the range of 7-8 ppm.

In the ¹³C NMR spectrum, the acetylenic carbons are of particular interest, with the carbon attached to the phosphorus appearing at a different chemical shift compared to the terminal alkyne carbon. Upon coordination, changes in the chemical shifts of the carbons in the vicinity of the phosphorus atom and the alkyne can provide further evidence of complex formation rsc.org.

| Moiety | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| P-C≡C-H | ~2.5 | ~80-90 |

| P-C ≡C-H | N/A | ~85-95 |

| Phenyl Protons | 7.2 - 7.8 | 128 - 135 |

| Hexyl Protons | 0.9 - 2.4 | 13 - 31 |

This table provides representative data based on related alkynylphosphine and phenylphosphine (B1580520) compounds.

Infrared and Raman Spectroscopy for Vibrational Analysis of Ligand and Complexes

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, offers valuable insights into the bonding within the ligand and its complexes. The most characteristic vibrational mode of the this compound ligand is the C≡C stretching frequency, which typically appears in the region of 2100-2200 cm⁻¹ in the IR and Raman spectra. The intensity and position of this band can be influenced by coordination to a metal center.

The P-C stretching vibrations and the various modes associated with the phenyl rings also provide a rich source of structural information. In metal complexes, the appearance of new bands in the far-infrared region (typically below 500 cm⁻¹) can be attributed to the metal-phosphorus stretching vibrations, providing direct evidence of coordination. For instance, in palladium(II) complexes, the Pd-Cl stretching frequencies are often observed in the 300-360 cm⁻¹ range najah.edu.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| ν(C≡C) | 2100 - 2200 |

| ν(P-C) | 680 - 750 |

| Phenyl ring modes | 1430-1440, 995-1005 |

| ν(M-P) | 350 - 500 |

| ν(M-Cl) | 250 - 360 |

This table provides representative data based on related phosphine complexes.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis of Complexes

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of the ligand and its complexes, confirming their composition. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental formula.

The fragmentation pattern observed in the mass spectrum can also offer structural clues. For phosphine ligands, common fragmentation pathways include the loss of phenyl groups or cleavage of the alkyl chain. In metal complexes, the fragmentation may involve the loss of the phosphine ligand, other ancillary ligands, or fragmentation of the ligand itself. For example, in palladium(II) complexes with diphosphine ligands, fragmentation can occur through the loss of anionic ligands followed by the fragmentation of the diphosphine backbone najah.edu.

X-ray Diffraction Analysis of Single Crystals for Solid-State Structure Determination

Complexes of this compound can adopt various coordination geometries depending on the metal, its oxidation state, and the other ligands present. For instance, palladium(II) and platinum(II) complexes commonly exhibit a square-planar geometry najah.edumdpi.comnih.gov. Rhodium(I) complexes are also frequently square-planar, while gold(I) complexes are typically linear with two-coordination rsc.org.

The crystal structure of the related compound, 1-hexynyl(diphenyl)phosphine oxide, has been determined and reveals a tetrahedral geometry around the phosphorus atom researchgate.net. In metal complexes of this compound, the P-C(alkynyl) and P-C(phenyl) bond lengths are typically around 1.75-1.85 Å. The M-P bond length is a key parameter, reflecting the strength of the metal-ligand interaction. For example, in platinum(II) phosphine complexes, the Pt-P bond lengths are generally in the range of 2.20-2.35 Å nih.gov. The coordination of the phosphine can also influence the bond lengths and angles within the hexynyl group.

| Parameter | Typical Values |

| Coordination Geometries | |

| Pd(II), Pt(II) | Square Planar |

| Rh(I) | Square Planar |

| Au(I) | Linear |

| Bond Lengths (Å) | |

| P-C(alkynyl) | 1.75 - 1.80 |

| P-C(phenyl) | 1.80 - 1.85 |

| M-P (M=Pd, Pt) | 2.20 - 2.35 |

| M-P (M=Rh) | 2.25 - 2.40 |

| M-P (M=Au) | 2.20 - 2.30 |

| **Bond Angles (°) ** | |

| C-P-C | 100 - 109 |

| P-M-P (in cis-complexes) | 85 - 95 |

| P-M-Cl (in square-planar complexes) | 85 - 95 (cis), 170 - 180 (trans) |

This table provides representative data based on related phosphine complexes and the crystal structure of 1-hexynyl(diphenyl)phosphine oxide.

Spectroscopic and Diffraction Studies in the Context of Research

The crystal structure of (Hex-1-yn-1-yl)(diphenyl)phosphine oxide has been determined by single-crystal X-ray diffraction, revealing a complex network of non-covalent interactions that dictate the packing of molecules in the solid state. researchgate.net The compound crystallizes in the monoclinic space group C1c1. researchgate.net The arrangement of molecules in the crystal lattice is primarily governed by a combination of weak C-H···O hydrogen bonds, C-H···π interactions, and van der Waals forces.

The dominant feature in the packing is the formation of intermolecular hydrogen bonds involving the phosphoryl oxygen atom as an acceptor. The oxygen atom's high electronegativity and the polarization of the P=O bond make it a focal point for interactions with weakly acidic C-H donors from neighboring molecules. uonbi.ac.keresearchgate.netmdpi.com Specifically, hydrogen atoms from the phenyl rings and the hexyl chain of adjacent molecules form short C-H···O contacts, creating a cohesive three-dimensional network.

In addition to hydrogen bonding, C-H···π interactions play a crucial role in the crystal assembly. acs.orgmdpi.com The electron-rich aromatic faces of the diphenylphosphino groups act as acceptors for hydrogen atoms from the phenyl and alkyl groups of neighboring molecules. These interactions, where a C-H bond points towards the face of a phenyl ring, contribute significantly to the stabilization of the crystal lattice. acs.org

While direct extrapolation to (Hex-1-yn-1-yl)(diphenyl)phosphane requires caution, similar C-H···π and van der Waals interactions are expected to be present. The primary difference would be the absence of the strong P=O hydrogen bond acceptor. In the phosphane, the phosphorus atom's lone pair of electrons is a much weaker hydrogen bond acceptor. Consequently, the crystal packing in the phosphane would likely be dominated by a different balance of forces, with C-H···π and van der Waals interactions playing a more prominent role in the absence of strong hydrogen bonding.

Interactive Data Tables

Table 1: Crystal Data and Structure Refinement for (Hex-1-yn-1-yl)(diphenyl)phosphine oxide.

| Parameter | Value |

| Empirical Formula | C₁₈H₁₉OP |

| Formula Weight | 282.31 |

| Crystal System | Monoclinic |

| Space Group | C1c1 (No. 9) |

| a (Å) | 16.144(3) |

| b (Å) | 6.239(1) |

| c (Å) | 16.387(4) |

| β (°) | 106.56(2) |

| Volume (ų) | 1582.1 |

| Z | 4 |

| Temperature (K) | 291 |

| R_gt(F) | 0.040 |

| wR(F²) | 0.097 |

| Data sourced from ResearchGate publication. researchgate.net |

Theoretical and Computational Studies of Hex 1 Yn 1 Yl Diphenyl Phosphane and Its Complexes

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For a ligand like (Hex-1-yn-1-yl)(diphenyl)phosphane, DFT would provide fundamental insights into its bonding and reactivity.

Electronic Structure Analysis of the Ligand and Metal Complexes

DFT calculations would be employed to determine the molecular orbitals, electron density distribution, and electrostatic potential of this compound. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability and chemical reactivity.

When complexed with a metal, DFT is used to analyze the nature of the metal-ligand bond. This includes quantifying the σ-donating and π-accepting properties of the phosphine (B1218219) ligand. The presence of the hex-1-ynyl group is expected to influence these electronic properties compared to simpler alkyl or aryl phosphines.

Energetic Profiles of Catalytic Cycles

In the context of catalysis, DFT is invaluable for mapping the potential energy surface of a reaction. For a catalytic cycle involving a metal complex of this compound, DFT calculations would be used to determine the geometries and energies of all reactants, intermediates, and transition states. This allows for the calculation of reaction barriers and the identification of the rate-determining step, providing a detailed mechanistic understanding of the catalytic process.

Molecular Dynamics Simulations for Ligand-Metal Interactions

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. MD simulations of this compound, both as a free ligand and when coordinated to a metal center, would offer insights into its conformational flexibility and dynamic behavior in solution. These simulations can reveal how the ligand interacts with solvent molecules and how its conformation might influence the accessibility of the metal center in a catalyst.

Quantitative Structure-Activity Relationships (QSAR) for Ligand Design

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological or chemical activity. In the context of ligand design, a QSAR study would involve a series of phosphine ligands, potentially including this compound, to correlate their structural or electronic properties with their performance in a specific catalytic reaction. These models can then be used to predict the activity of new, unsynthesized ligands, thereby guiding the design of more effective catalysts.

Prediction of Reactivity and Selectivity

Computational methods can be used to predict the reactivity and selectivity of catalysts. By calculating the activation energies for different possible reaction pathways, it is possible to predict which products are likely to form and in what ratios (e.g., regioselectivity or enantioselectivity). For a catalyst containing this compound, these predictive studies would be crucial for assessing its potential utility in various chemical transformations.

Computational Probing of Steric and Electronic Parameters

The catalytic performance of a phosphine ligand is largely determined by its steric and electronic properties. Computational chemistry offers a range of tools to quantify these parameters. For this compound, the Tolman cone angle could be calculated to provide a measure of its steric bulk. Electronic properties can be assessed by calculating parameters such as the pKa of the conjugate acid or by analyzing the charge distribution and orbital energies from DFT calculations. These computed parameters are essential for understanding structure-activity relationships and for the rational design of new ligands.

Functionalization and Derivatization of Hex 1 Yn 1 Yl Diphenyl Phosphane

Modification of the Alkynyl Moiety for Enhanced Ligand Properties

The hex-1-yne portion of the molecule is a key site for chemical transformation. Its terminal alkyne is amenable to a variety of reactions that can introduce new functionalities or extend the electronic conjugation of the system, thereby enhancing its coordination and catalytic properties.

The terminal C-C triple bond of (Hex-1-yn-1-yl)(diphenyl)phosphane is a reactive handle that can be used to introduce a wide array of functional groups. These modifications can alter the ligand's solubility, introduce secondary coordination sites, or provide an anchor for immobilization. One common strategy involves the deprotonation of the terminal alkyne with a strong base to form a lithium or magnesium acetylide. This nucleophilic species can then react with various electrophiles to append new groups.

Furthermore, the triple bond can undergo addition reactions. For instance, reaction with N-bromosuccinimide (NBS) in the presence of a boronic ester can trigger a 1,2-migration, leading to functionalized products. nih.gov Gold(I) complexes, known to coordinate strongly with alkynyl ligands, can also serve as intermediates for further functionalization. nih.govresearchgate.net The coordination of the alkynyl group to metal atoms is versatile, involving both σ- and π-bonding, which plays a pivotal role in the configuration of resulting metal nanoclusters and their catalytic activity. rsc.org

Table 1: Potential Functionalization Reactions of the Alkynyl Moiety

| Reaction Type | Reagents | Functional Group Introduced | Potential Application |

|---|

| Deprotonation-Alkylation | 1. n-BuLi 2. R-X (e.g., CH₃I) | Alkyl group | Steric tuning | | Silylation | 1. n-BuLi 2. R₃SiCl (e.g., TMSCl) | Trialkylsilyl group | Protecting group, solubility modification | | Hydrophosphination | Ph₂PH | Additional phosphine (B1218219) group | Bidentate ligand synthesis | | Click Chemistry (CuAAC) | R-N₃, Cu(I) catalyst | Triazole ring | Linker for immobilization, introduction of polar groups | | Carbonyl Addition | 1. n-BuLi 2. R₂C=O (Aldehyde/Ketone) | Hydroxyalkyl group | Introduction of a chiral center, secondary coordination site | | Borylation | HBpin, catalyst | Boryl group | Intermediate for cross-coupling |

Extending the π-conjugated system of the ligand can significantly influence the electronic properties of the corresponding metal complexes, impacting their catalytic activity and selectivity. The terminal alkyne of this compound is an ideal starting point for creating such extended systems, primarily through metal-catalyzed cross-coupling reactions.

The Sonogashira coupling is a powerful method for this purpose, involving the palladium-catalyzed reaction of a terminal alkyne with an aryl or vinyl halide. By coupling this compound with various haloarenes or vinyl halides, a range of conjugated enyne or aryl-alkyne phosphine ligands can be synthesized. These new ligands possess altered electronic donor-acceptor properties, which are critical in fine-tuning the performance of catalysts in reactions like Heck or Suzuki couplings.

Table 2: Representative Cross-Coupling Reactions for Conjugated System Formation

| Coupling Reaction | Coupling Partner | Catalyst System (Example) | Resulting Structure |

|---|---|---|---|

| Sonogashira Coupling | Iodobenzene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | (6-Phenylhex-1-yn-1-yl)(diphenyl)phosphane |

| Sonogashira Coupling | 2-Bromopyridine | Pd(PPh₃)₄, CuI, Et₃N | Diphenyl(6-(pyridin-2-yl)hex-1-yn-1-yl)phosphane |

| Sonogashira Coupling | 1-Iodo-4-nitrobenzene | Pd(OAc)₂, PPh₃, CuI, Et₃N | Diphenyl(6-(4-nitrophenyl)hex-1-yn-1-yl)phosphane |

| Sonogashira Coupling | (E)-1-Iodo-2-phenylethene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | (8-Phenyl-1-ene-hex-1-yn-1-yl)(diphenyl)phosphane |

Introduction of Chiral Centers for Asymmetric Catalysis

The development of chiral phosphine ligands is paramount for asymmetric catalysis, a field essential for the synthesis of enantiomerically pure compounds. This compound can be transformed into a chiral ligand by introducing stereogenic centers either at the phosphorus atom (P-chiral) or within the hexynyl carbon backbone (C-chiral).

P-stereogenic phosphines are particularly effective in asymmetric catalysis because the chiral center is in close proximity to the coordinating metal. Synthesizing P-chiral derivatives of this compound would typically involve replacing one of the phenyl groups with a different substituent to create a stereocenter at the phosphorus atom. This is often achieved through multi-step synthetic sequences starting from chiral phosphine precursors like phosphine-boranes or phosphine oxides.

Alternatively, chirality can be introduced into the n-hexyl chain. This can be accomplished by starting the synthesis with a chiral hexynol (B8569683) derivative or by performing an asymmetric transformation on the existing alkyl chain, for example, through an asymmetric hydroformylation or hydrogenation of a related unsaturated precursor. Soluble polymer supports have also been used to create phosphine ligands where chirality arises from both an axially chiral biarylphosphine and a chiral carbon on the polymer backbone. rsc.org

Table 3: Strategies for Introducing Chirality

| Strategy | Method | Example |

|---|---|---|

| P-Stereogenic Center | Nucleophilic substitution on a chiral precursor | Reaction of a chiral methyl(phenyl)phosphido-borane with 1-bromo-hex-1-yne. |

| P-Stereogenic Center | Asymmetric C-P cross-coupling | Ni-catalyzed coupling of a secondary phosphine oxide with 1-bromo-hex-1-yne using a chiral ligand. |

| C-Stereogenic Backbone | Synthesis from a chiral pool | Reaction of diphenylphosphide with a chiral tosylate, e.g., (R)-1-tosyloxy-hex-2-yne. |

| C-Stereogenic Backbone | Asymmetric reaction | Asymmetric reduction of a ketone precursor, e.g., (diphenyl(6-oxohex-1-yn-1-yl)phosphane). |

Immobilization on Solid Supports for Heterogeneous Catalysis

Immobilizing homogeneous catalysts on solid supports combines the high activity and selectivity of molecular catalysts with the practical advantages of heterogeneous systems, such as easy separation and recyclability. bohrium.com The structure of this compound offers multiple handles for attachment to various solid supports.

The most direct method involves leveraging the terminal alkyne functionality. Using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry," the ligand can be covalently attached to a solid support functionalized with azide (B81097) groups. This method is highly efficient and forms a stable triazole linker.

An alternative strategy is to first functionalize one of the phenyl rings of the phosphine with a reactive group, such as a vinyl, chloro, or carboxylic acid group. This modified ligand can then be grafted onto a polymer support through polymerization or condensation reactions. Various materials have been successfully employed as supports for phosphine ligands, including polystyrene resins, nih.govbenthamdirect.com metal-organic frameworks (MOFs), bohrium.comrsc.org carbon nanotubes, mdpi.com and hyper-cross-linked polymers. acs.org These supports serve to heterogenize the catalyst, often enhancing its stability and allowing for its reuse in multiple catalytic cycles. mdpi.comacs.org

Table 4: Potential Immobilization Strategies and Supports

| Solid Support | Functional Group on Support | Functional Group on Ligand | Linkage Type |

|---|---|---|---|

| Azide-functionalized Silica or Polystyrene | Azide (-N₃) | Terminal Alkyne | 1,2,3-Triazole |

| Merrifield Resin (Chloromethylated Polystyrene) | Chloromethyl (-CH₂Cl) | Hydroxyphenyl (on phosphine) | Ether |

| Amino-functionalized Polymer | Amine (-NH₂) | Carboxyphenyl (on phosphine) | Amide |

| Metal-Organic Framework (e.g., UiO-66-NH₂) | Amine (-NH₂) | Isocyanate-phenyl (on phosphine) | Urea |

| Multi-walled Carbon Nanotubes (MWCNTs) | Carboxyl (-COOH) | Amino-phenyl (on phosphine) | Amide |

Future Perspectives and Emerging Research Directions

Novel Catalytic Transformations

The presence of both a phosphorus donor atom and a carbon-carbon triple bond in (Hex-1-yn-1-yl)(diphenyl)phosphane offers multifaceted opportunities for its application in novel catalytic transformations. Research into analogous alkynylphosphine ligands suggests several promising avenues.

Cross-Coupling Reactions: Phosphine (B1218219) ligands are crucial for palladium-catalyzed cross-coupling reactions, which are fundamental in forming carbon-carbon and carbon-heteroatom bonds. rsc.org The electronic and steric properties of this compound can be fine-tuned to enhance catalytic activity. The hexynyl group's electronic influence can be compared to other alkynyl diphenylphosphanes to predict its performance in reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings. nih.govacs.org For instance, bulky and electron-rich phosphine ligands have been shown to facilitate challenging cross-coupling reactions, even with less reactive substrates. acs.org The specific steric profile of the hexyl group, compared to a phenyl or smaller alkyl group, could offer unique selectivity.

Gold-Catalyzed Reactions: Cationic gold(I) complexes are powerful catalysts for the activation of alkynes towards nucleophilic attack. escholarship.orgsigmaaldrich.com The incorporation of this compound as a ligand could lead to highly efficient gold catalysts. The steric hindrance provided by the ligand can enhance catalyst stability and influence the reaction's stereoselectivity. sigmaaldrich.com Research on similar bulky phosphine gold complexes has demonstrated their effectiveness in various transformations, including oxidative cyclizations and intramolecular nitrene transfers. sigmaaldrich.com

Hydroformylation: Rhodium-catalyzed hydroformylation is a large-scale industrial process for the production of aldehydes from alkenes. The selectivity of this reaction is highly dependent on the phosphine ligand used. rsc.orgnih.gov The unique combination of steric and electronic properties of this compound could lead to rhodium complexes with high activity and regioselectivity, particularly for the hydroformylation of terminal olefins at elevated temperatures. nih.gov

| Catalytic Reaction | Potential Metal Catalyst | Role of this compound | Expected Outcome |

| Suzuki-Miyaura Coupling | Palladium | Ligand | Formation of biaryl compounds |

| Heck Reaction | Palladium | Ligand | Formation of substituted alkenes |

| Sonogashira Coupling | Palladium/Copper | Ligand | Synthesis of enynes and arylalkynes |

| Alkyne Cyclization | Gold | Ligand | Formation of heterocyclic compounds |

| Hydroformylation | Rhodium | Ligand | Production of linear or branched aldehydes |

Design of Next-Generation Phosphane Ligands

The structure of this compound serves as a versatile scaffold for the design of next-generation phosphane ligands with tailored properties.

Bidentate Ligands: The terminal alkyne functionality can be used as a chemical handle to synthesize more complex ligand architectures. For instance, it could be coupled with another phosphine-containing molecule to create novel bidentate or polydentate ligands. umn.edunih.gov Such ligands are of great interest as they can chelate to a metal center, often leading to more stable and selective catalysts. rsc.org

Chiral Ligands for Asymmetric Catalysis: The introduction of chirality into the ligand structure is a key strategy for asymmetric catalysis. The hexyl chain of this compound could be modified with chiral auxiliaries, or the phosphorus atom itself could be rendered chiral, to create ligands for enantioselective transformations.

Ligands with Tunable Steric and Electronic Effects: The steric and electronic properties of phosphine ligands are critical to their performance in catalysis. ucla.edumanchester.ac.ukresearchgate.net The hexyl group in this compound provides a different steric profile compared to more commonly used ligands like triphenylphosphine (B44618). manchester.ac.uk Furthermore, the electronic nature of the alkynyl group can be modulated by introducing substituents on the hexyl chain, allowing for the fine-tuning of the ligand's donor/acceptor properties.

| Ligand Design Strategy | Modification to this compound | Potential Application | Desired Property |

| Bidentate Ligand Synthesis | Coupling of the alkyne with a second phosphine moiety | Cross-coupling, Hydroformylation | Enhanced catalyst stability and selectivity |

| Chiral Ligand Development | Introduction of a chiral center in the hexyl chain | Asymmetric Hydrogenation | High enantioselectivity |

| Steric and Electronic Tuning | Substitution on the hexyl chain | Gold-catalyzed reactions | Improved catalyst lifetime and activity |

Integration into Advanced Materials and Nanosystems

The unique structure of this compound makes it an attractive building block for the creation of advanced materials and nanosystems with novel properties.

Functional Polymers: The alkyne group can act as a polymerizable unit or a site for post-polymerization modification. This allows for the incorporation of the diphenylphosphino moiety into polymer backbones or as pendant groups. scholaris.carsc.orgrsc.org Such phosphine-functionalized polymers can be used as recyclable catalyst supports, combining the advantages of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (ease of separation). rsc.org

Functionalized Nanoparticles: The phosphine group can act as a stabilizing ligand for metal nanoparticles, such as gold nanoparticles. nih.govmedcomadvance.com The alkyne functionality provides a site for further modification, allowing for the attachment of biomolecules or other functional units. medcomadvance.com These functionalized nanoparticles have potential applications in sensing, imaging, and drug delivery. nih.govdigitellinc.com

Supramolecular Assemblies: The ability of phosphine ligands to coordinate with metal ions can be exploited to construct well-defined supramolecular structures. rsc.orgbeilstein-journals.orgnih.gov The linear, rigid nature of the alkynyl group in this compound could be leveraged to direct the self-assembly of metal complexes into one-, two-, or three-dimensional networks with interesting photophysical or catalytic properties. rsc.orgnih.gov

| Material/Nanosystem | Role of this compound | Potential Application | Key Feature |

| Phosphine-Functionalized Polymers | Monomer or functionalization agent | Recyclable catalysts | Ease of catalyst separation and reuse |

| Gold Nanoparticles | Stabilizing and functionalizing ligand | Biosensing, Drug delivery | Biocompatibility and targeted delivery |

| Metal-Organic Frameworks | Organic linker | Gas storage, Catalysis | Porous structure with active sites |

| Supramolecular Cages | Building block | Molecular recognition, Catalysis | Defined cavity for substrate binding |

Applications in Flow Chemistry and Industrial Processes

The development of more efficient and sustainable chemical processes is a major goal in both academia and industry. Flow chemistry offers significant advantages over traditional batch processes in terms of safety, scalability, and process control.

Immobilized Catalysts for Continuous Flow: this compound can be covalently attached to a solid support, such as a porous polymer, through its alkyne functionality. nih.govkyushu-u.ac.jp The resulting material can be packed into a column to create a flow reactor. researchgate.net This allows for the continuous conversion of reactants to products, with the catalyst being retained in the reactor, simplifying purification and enabling catalyst recycling. nih.govnih.gov

Homogeneous Catalysis in Flow: Even without immobilization, phosphine-ligated metal complexes can be used in continuous flow systems. mdpi.com Flow reactors provide excellent heat and mass transfer, which can lead to higher reaction rates and yields compared to batch reactors. This is particularly relevant for highly exothermic or fast reactions.

The integration of catalysts derived from this compound into continuous flow systems could lead to more efficient, safer, and sustainable industrial processes for the production of fine chemicals and pharmaceuticals. beilstein-journals.org

Q & A

Basic: What synthetic methodologies are commonly employed to prepare (Hex-1-yn-1-yl)(diphenyl)phosphane?

Answer:

The synthesis typically involves deprotonation of a terminal alkyne precursor using strong bases like t-BuLi, followed by reaction with chlorodiphenylphosphine. For example:

Deprotonation: Hex-1-yne is treated with t-BuLi in hexane at low temperatures (-78°C) to generate a lithium acetylide intermediate .

Phosphination: The intermediate reacts with chlorodiphenylphosphine (ClPPh₂) to yield the target compound.

Key Considerations:

- Strict anhydrous conditions and inert atmospheres (N₂/Ar) are critical to avoid oxidation or side reactions.

- Post-synthesis purification via column chromatography or recrystallization ensures high purity.

Basic: How is the molecular structure of this compound characterized?

Answer:

Structural elucidation combines spectroscopic and crystallographic techniques:

X-ray Crystallography: Provides precise bond lengths, angles, and spatial arrangement. SHELX software (e.g., SHELXL) is widely used for refinement .

NMR Spectroscopy:

- ³¹P NMR: A singlet near δ 15–20 ppm confirms the phosphine environment.

- ¹H/¹³C NMR: Alkyne protons (δ ~1.8–2.5 ppm) and aromatic protons (δ ~7.2–7.6 ppm) are diagnostic.

Mass Spectrometry: High-resolution ESI-MS or MALDI-TOF validates molecular weight and isotopic patterns.

Advanced: How does this compound influence catalytic activity in cross-coupling reactions?

Answer:

The ligand’s electron-rich alkyne and bulky aryl groups modulate metal center reactivity:

- Electronic Effects: The alkyne’s π-accepting ability stabilizes low-oxidation-state metal complexes (e.g., Pd⁰ or Ni⁰), enhancing oxidative addition rates in Negishi or Suzuki couplings .

- Steric Effects: Bulky diphenyl groups hinder undesired side reactions (e.g., β-hydride elimination) but may reduce turnover in sterically congested substrates.

Example: In Pd-catalyzed Negishi coupling, the ligand forms stable trans-Pd(alkyl)(PPh₂)₂ intermediates, accelerating transmetalation with ZnR₂ reagents .

Advanced: What challenges arise in achieving high enantioselectivity with this ligand in asymmetric catalysis?

Answer:

Key challenges include:

Substrate-Ligand Mismatch: Steric bulk from diphenyl groups may impede chiral recognition in small substrates (e.g., chalcones). Substituted chalcones (e.g., 2-MeO-C₆H₄) improve enantioselectivity (up to 89% ee) by enhancing substrate-catalyst interactions .

Catalyst Design: Chiral pincer Pd complexes (e.g., imidazoline-phosphinite ligands) achieve higher ee (92–96%) by enforcing a rigid transition state .

Additive Effects: Barton’s base or TMEDA can improve stereocontrol by stabilizing reactive intermediates .

Advanced: How do analytical methods address discrepancies in phosphane residue detection during environmental or biological studies?

Answer:

Robust quantification requires:

Headspace GC-MS: Detects phosphane residues at ultra-trace levels (LOQ: 0.001 mg/kg) in complex matrices (e.g., food, biological tissues) .

Validation Protocols: EFSA mandates multi-laboratory validation for residue trials, addressing discrepancies via statistical analysis (e.g., Grubbs’ test for outliers) .

Oxidation Product Analysis: Monitoring phosphane oxidation products (e.g., phosphine oxides) via LC-MS ensures comprehensive residue profiling .

Advanced: How is this ligand utilized in aqueous-phase catalysis?

Answer:

Functionalization with hydrophilic groups enables aqueous compatibility:

- Polymer-Grafted Systems: Cyclodextrin-phosphane conjugates enhance Rh-catalyzed hydroformylation of hydrophobic alkenes (e.g., 1-hexadecene) by solubilizing substrates via host-guest interactions. Conversions improve by 40% compared to non-grafted systems .

- Mechanistic Insight: The ligand’s proximity to the substrate and metal center in the polymer matrix reduces diffusion limitations, increasing turnover frequency.

Advanced: What mechanistic insights explain contradictory reactivity in Michael additions involving this ligand?

Answer:

Contradictions arise from competing pathways:

Oxidation-Addition Sequence: Diphenylphosphane oxide (formed in situ via oxidation) can act as a nucleophile, yielding identical products to phosphane itself. Steroidal α,β-unsaturated esters follow this pathway under Pd(OAc)₂ catalysis .

Substrate Specificity: Simple olefins or amido derivatives remain unreactive due to poor orbital overlap with the phosphane’s lone pair .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products